molecular formula C10H9FN4 B8388985 6-(2-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine

6-(2-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine

Cat. No. B8388985
M. Wt: 204.20 g/mol
InChI Key: UIQTWVMKWJPHGH-UHFFFAOYSA-N
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Patent
US08772480B2

Procedure details

A mixture of 6-chloro-2-methyl-4-pyrimidinamine (SynChem, Inc., Des Plaines, Ill.) (0.500 g, 3.48 mmol), 2-fluoropyridin-3-ylboronic acid (0.589 g, 4.18 mmol), PdCl2 (dppf) complex with dichloromethane (0.199 g, 0.244 mmol) and 2 M Na2CO3 (aq., 5.22 mL, 10.45 mmol) in dioxane (17 mL) was stirred at 110° C. overnight. After cooling to RT, water was added and the mixture was filtered through Celite® (diatomaceous earth). The mixture was extracted with EtOAc (3×). The combined organic layers were dried over anhydrous Na2SO4, filtered and concentrated. The crude material was adsorbed onto a plug of silica gel and purified by chromatography through a silica gel column (40 g), eluting with a gradient of 0% to 5% MeOH in CH2Cl2, to provide 6-(2-fluoro-3-pyridinyl)-2-methyl-4-pyrimidinamine (0.173 g, 0.85 mmol, 24% yield) as an off-white solid. m/z (ESI, +ve) 205.1 (M+H)+. 1H NMR (400 MHz, d6-DMSO) δ 8.52-8.62 (m, 1H); 8.27-8.34 (m, 1H); 7.44-7.61 (m, 2H); 7.00 (br. s., 1H); 6.75-6.83 (m, 1H); 2.39 (s, 3H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.589 g
Type
reactant
Reaction Step One
Quantity
0.199 g
Type
reactant
Reaction Step One
Quantity
5.22 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([CH3:8])[N:5]=[C:4]([NH2:9])[CH:3]=1.[F:10][C:11]1[C:16](B(O)O)=[CH:15][CH:14]=[CH:13][N:12]=1.ClCCl.C([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1.O>[F:10][C:11]1[C:16]([C:2]2[N:7]=[C:6]([CH3:8])[N:5]=[C:4]([NH2:9])[CH:3]=2)=[CH:15][CH:14]=[CH:13][N:12]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=CC(=NC(=N1)C)N
Name
Quantity
0.589 g
Type
reactant
Smiles
FC1=NC=CC=C1B(O)O
Name
Quantity
0.199 g
Type
reactant
Smiles
ClCCl
Name
Quantity
5.22 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
17 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred at 110° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite® (diatomaceous earth)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography through a silica gel column (40 g)
WASH
Type
WASH
Details
eluting with a gradient of 0% to 5% MeOH in CH2Cl2

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=NC=CC=C1C1=CC(=NC(=N1)C)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.85 mmol
AMOUNT: MASS 0.173 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 24.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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